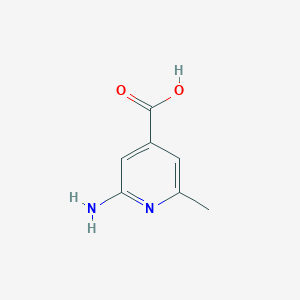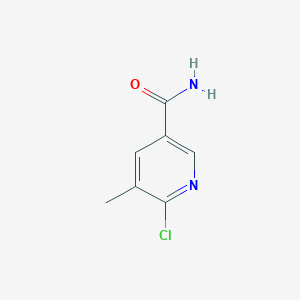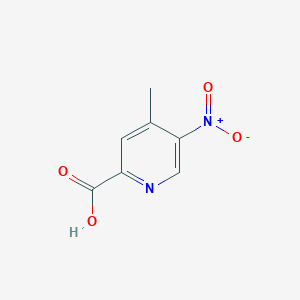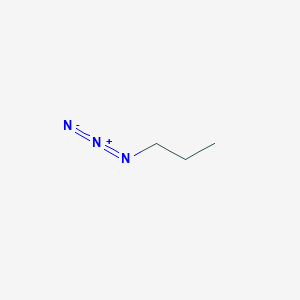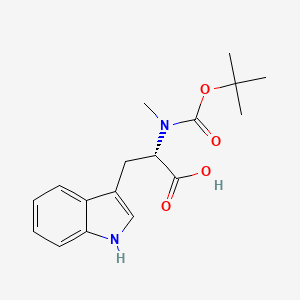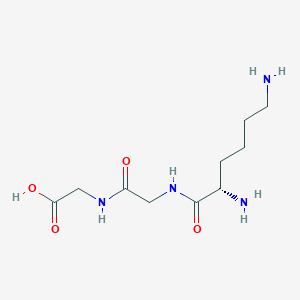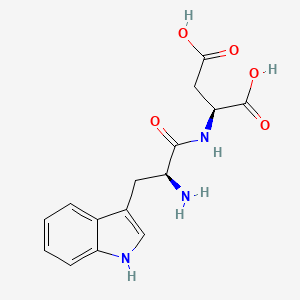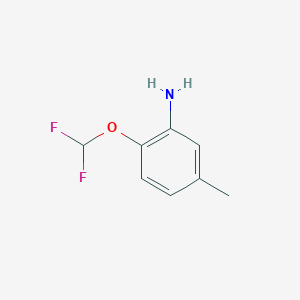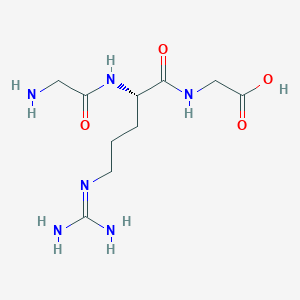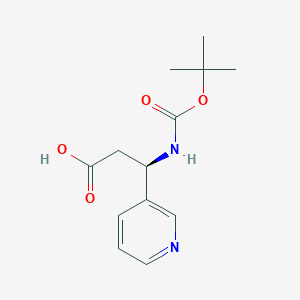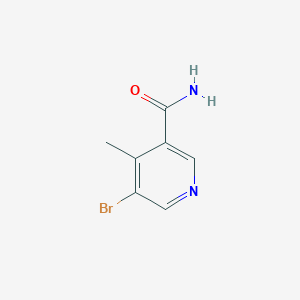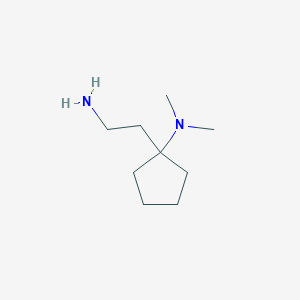
1-(2-aminoethyl)-N,N-dimethylcyclopentan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-aminoethyl)-N,N-dimethylcyclopentan-1-amine is an organic compound that belongs to the class of amines It features a cyclopentane ring substituted with an aminoethyl group and two N, N-dimethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-aminoethyl)-N,N-dimethylcyclopentan-1-amine typically involves the following steps:
Starting Materials: Cyclopentanone, ethylenediamine, and dimethylamine.
Reaction Steps:
Industrial Production Methods
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions (e.g., temperature, pressure) are often employed to enhance efficiency.
化学反应分析
Types of Reactions
1-(2-aminoethyl)-N,N-dimethylcyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: The amino and dimethyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce new functional groups.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-aminoethyl)-N,N-dimethylcyclopentan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific context of its use.
相似化合物的比较
Similar Compounds
1-(2-Aminoethyl)-N, N-dimethylcyclohexanamine: Similar structure but with a cyclohexane ring.
1-(2-Aminoethyl)-N, N-dimethylcyclobutanamine: Similar structure but with a cyclobutane ring.
Uniqueness
1-(2-aminoethyl)-N,N-dimethylcyclopentan-1-amine is unique due to its specific ring size and substitution pattern, which can influence its chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C9H20N2 |
|---|---|
分子量 |
156.27 g/mol |
IUPAC 名称 |
1-(2-aminoethyl)-N,N-dimethylcyclopentan-1-amine |
InChI |
InChI=1S/C9H20N2/c1-11(2)9(7-8-10)5-3-4-6-9/h3-8,10H2,1-2H3 |
InChI 键 |
CBQNHKPVVMEGRM-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1(CCCC1)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



